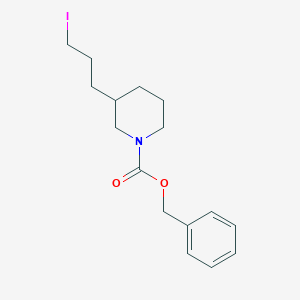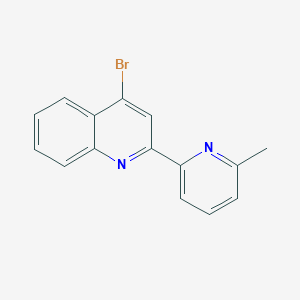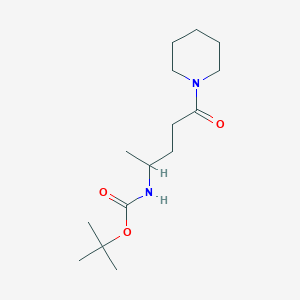![molecular formula C12H12ClN3O3S B13878405 Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with an ethyl ester group, a methyl group, and an amide linkage to a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate typically involves multi-step organic reactions
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a β-diketone under acidic conditions.
Introduction of the Ester Group: The ester group is introduced by reacting the pyrazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Amide Formation: The final step involves the coupling of the chlorothiophene-2-carbonyl chloride with the pyrazole ester intermediate in the presence of a base like pyridine to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorothiophene moiety is crucial for its binding affinity, while the pyrazole ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(5-bromothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate
- Ethyl 3-[(5-fluorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate
- Ethyl 3-[(5-methylthiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate
Uniqueness
Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and material properties.
Properties
Molecular Formula |
C12H12ClN3O3S |
|---|---|
Molecular Weight |
313.76 g/mol |
IUPAC Name |
ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3S/c1-3-19-12(18)7-6-16(2)15-10(7)14-11(17)8-4-5-9(13)20-8/h4-6H,3H2,1-2H3,(H,14,15,17) |
InChI Key |
HBIBJHONJDSFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1NC(=O)C2=CC=C(S2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


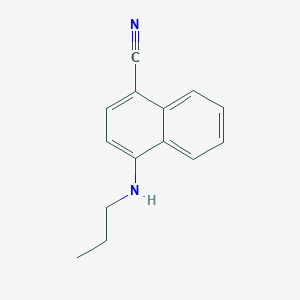
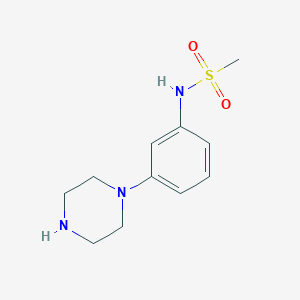
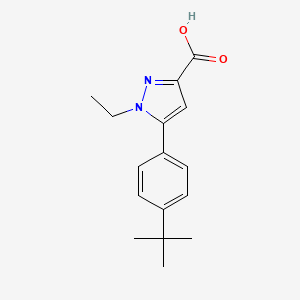
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)



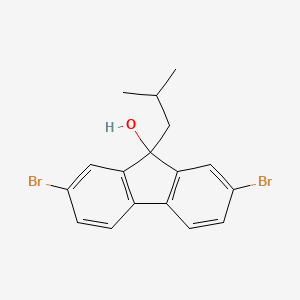

![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
